molecular formula C12H15BrO4 B14287709 Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate CAS No. 116663-53-7

Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B14287709
CAS No.: 116663-53-7
M. Wt: 303.15 g/mol
InChI Key: SMUMAEPIEINOCL-UHFFFAOYSA-N
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Description

Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a chemical compound known for its unique structure and reactivity It features a brominated butenyl group and a propynyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with 4-bromo-1-butene and propargyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonate, allowing it to act as a nucleophile. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Addition Reactions: The double bond in the butenyl group can participate in addition reactions with halogens or hydrogen halides.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic structures, especially under the influence of transition metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides.

    Halogens and Hydrogen Halides: For addition reactions.

    Transition Metal Catalysts: Such as palladium or gold complexes for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .

Scientific Research Applications

Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenyl group are key reactive sites. The compound can form intermediates that participate in various organic transformations, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the combination of its brominated butenyl and propynyl groups attached to a propanedioate backbone. This unique structure imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

CAS No.

116663-53-7

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

dimethyl 2-(4-bromobut-2-enyl)-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C12H15BrO4/c1-4-7-12(10(14)16-2,11(15)17-3)8-5-6-9-13/h5-6H,8-9H2,1-3H3

InChI Key

SMUMAEPIEINOCL-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC=CCBr)(C(=O)OC)C(=O)OC

Origin of Product

United States

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